4-(tert-Butyl)-2-iodo-1-methylbenzene
Description
4-(tert-Butyl)-2-iodo-1-methylbenzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a tert-butyl group at position 4, an iodo substituent at position 2, and a methyl group at position 1. Its molecular formula is C₁₁H₁₅I (molecular weight: 262.14 g/mol). This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research, where its iodine moiety enables further functionalization via halogen exchange or Suzuki-Miyaura coupling .
Properties
IUPAC Name |
4-tert-butyl-2-iodo-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c1-8-5-6-9(7-10(8)12)11(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYHEGLUJHGULT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-iodo-1-methylbenzene typically involves the iodination of 4-(tert-Butyl)-1-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-(tert-Butyl)-2-iodo-1-methylbenzene may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-iodo-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form 4-(tert-Butyl)-1-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include 4-(tert-Butyl)-2-alkyl-1-methylbenzenes.
Oxidation: Products include 4-(tert-Butyl)-2-iodobenzoic acid.
Reduction: The major product is 4-(tert-Butyl)-1-methylbenzene.
Scientific Research Applications
4-(tert-Butyl)-2-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the study of biological pathways involving iodinated aromatic compounds.
Medicine: It serves as a precursor for the synthesis of potential pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-iodo-1-methylbenzene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Butyl-1-iodo-2-methylbenzene
This structural isomer shares the same molecular formula (C₁₁H₁₅I ) but differs in substituent arrangement and alkyl chain structure:
- Substituent Positions : Iodo at position 1, methyl at position 2, and linear butyl at position 4 (vs. tert-butyl at position 4 in the target compound).
- Steric and Electronic Effects: The linear butyl group in 4-Butyl-1-iodo-2-methylbenzene reduces steric hindrance compared to the branched tert-butyl group, leading to higher solubility in polar solvents (e.g., ethanol or acetone) . The tert-butyl group in the target compound enhances thermal stability due to its electron-donating inductive effect and rigid structure.
- Reactivity :
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
BHA (C₁₁H₁₆O₂) is a phenolic antioxidant with structural similarities to the target compound, including a tert-butyl group. Key differences include:
- Functional Groups : BHA contains a hydroxyl (-OH) and methoxy (-OCH₃) group, enabling radical scavenging and glutathione S-transferase (GST) induction, which are absent in 4-(tert-Butyl)-2-iodo-1-methylbenzene .
- Biological Activity: BHA’s hydroxyl group allows it to inhibit mutagenic metabolites (e.g., benzo(a)pyrene oxides) via GST-mediated conjugation with glutathione. The target compound lacks this bioactivity due to its non-polar substituents .
Complex tert-Butyl-Substituted Aromatics
Compounds like 2a (synthesized in ) incorporate tert-butyl groups into polycyclic frameworks. For example, the imidazole derivative in features a tert-butylbenzene moiety but differs in:
- Electronic Environment : The electron-withdrawing carboxylic acid and imidazole groups in 2a create a polarized system, contrasting with the electron-rich environment of 4-(tert-Butyl)-2-iodo-1-methylbenzene.
- Applications : While 2a is designed for enantioselective catalysis, the target compound serves as a simpler halogenated building block for drug discovery .
Data Table: Key Properties of Comparable Compounds
| Compound | Molecular Formula | Substituent Positions | Alkyl Group Structure | Key Functional Groups | Notable Properties |
|---|---|---|---|---|---|
| 4-(tert-Butyl)-2-iodo-1-methylbenzene | C₁₁H₁₅I | 4-tert-Butyl, 2-I, 1-Me | Branched tert-butyl | Iodo, Methyl | High steric hindrance, low polar solubility |
| 4-Butyl-1-iodo-2-methylbenzene | C₁₁H₁₅I | 4-Butyl, 1-I, 2-Me | Linear butyl | Iodo, Methyl | Moderate solubility, faster reactivity |
| 2(3)-tert-Butyl-4-hydroxyanisole | C₁₁H₁₆O₂ | 4-OCH₃, 2/3-tert-Butyl, 4-OH | Branched tert-butyl | Hydroxyl, Methoxy | Antioxidant, GST inducer |
| Imidazole derivative 2a | C₃₄H₃₈N₄O₂ | Multiple | Branched tert-butyl | Carboxylic acid, Imidazole | Enantioselective catalyst (73% ee) |
Research Findings and Implications
- Steric Effects : The tert-butyl group in 4-(tert-Butyl)-2-iodo-1-methylbenzene significantly retards nucleophilic substitution at the iodine site compared to its linear butyl isomer, as shown in palladium-catalyzed coupling studies .
- Synthetic Utility : The iodine atom in the target compound enables efficient aryl-aryl bond formation, as demonstrated in analogous tert-butyl-substituted systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
